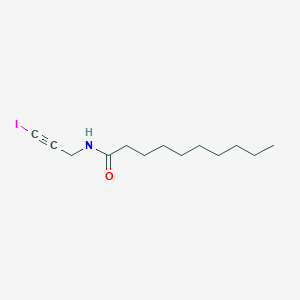
N-(3-Iodoprop-2-YN-1-YL)decanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Iodoprop-2-YN-1-YL)decanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a decanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-YN-1-YL)decanamide typically involves the reaction of 3-iodoprop-2-yn-1-amine with decanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Iodoprop-2-YN-1-YL)decanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The propynyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Formation of alkanes or alkenes.
Applications De Recherche Scientifique
N-(3-Iodoprop-2-YN-1-YL)decanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)decanamide involves its interaction with molecular targets through its reactive iodine and propynyl groups. These interactions can lead to the inhibition of enzymatic activities or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Known for its antifungal properties and used in various industrial applications.
3-Iodoprop-2-yn-1-yl phenylcarbamate: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-(3-Iodoprop-2-YN-1-YL)decanamide is unique due to its specific structure, which combines the reactivity of the propynyl group with the hydrophobic nature of the decanamide moiety. This combination allows for unique interactions with biological molecules and makes it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
62899-29-0 |
|---|---|
Formule moléculaire |
C13H22INO |
Poids moléculaire |
335.22 g/mol |
Nom IUPAC |
N-(3-iodoprop-2-ynyl)decanamide |
InChI |
InChI=1S/C13H22INO/c1-2-3-4-5-6-7-8-10-13(16)15-12-9-11-14/h2-8,10,12H2,1H3,(H,15,16) |
Clé InChI |
NHGLDSLQTQXXTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NCC#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


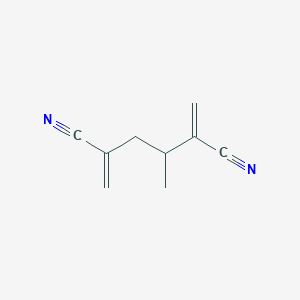
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
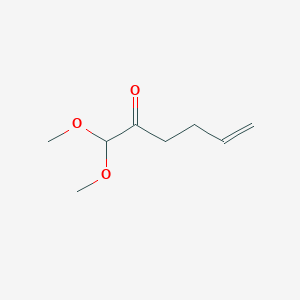
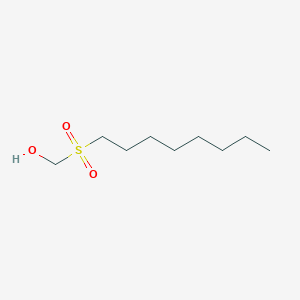
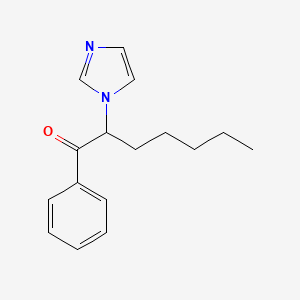
![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)
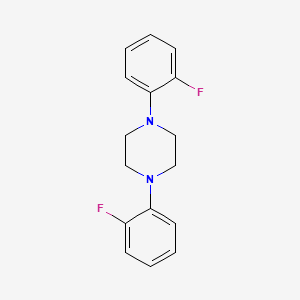
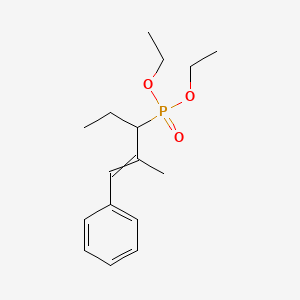
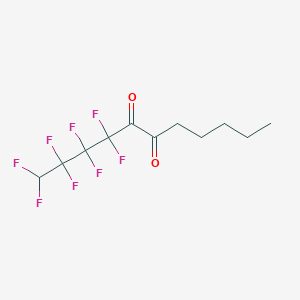
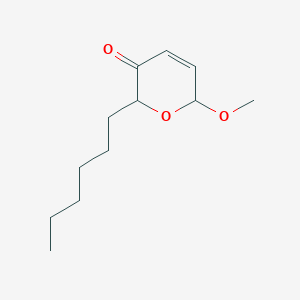
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)
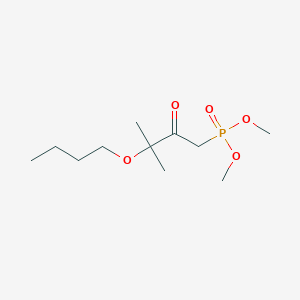

![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)
